molecular formula C17H19N3O2 B6588081 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one CAS No. 1235333-59-1

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B6588081
CAS No.: 1235333-59-1
M. Wt: 297.35 g/mol
InChI Key: FYNYJXOUJRBHMB-UHFFFAOYSA-N
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Description

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-8-9-16(21)20(18-11)13(3)17(22)19-12(2)10-14-6-4-5-7-15(14)19/h4-9,12-13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNYJXOUJRBHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound features a complex structure that incorporates both indole and pyridazine moieties. This unique combination may contribute to its biological activity through multiple mechanisms of action.

Anticancer Properties

Recent studies have shown that derivatives of indole, similar to the compound , exhibit significant anticancer activity. For instance, a related study evaluated indole derivatives linked to pyrazole moieties and reported promising results against several cancer cell lines including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using MTT assays. Notably, compounds derived from this class demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

CompoundCancer Cell LineIC50 (μM)
7aHepG26.1 ± 1.9
7bHepG27.9 ± 1.9
DoxorubicinHepG224.7 ± 3.2

These findings suggest that the compound may also exhibit similar cytotoxic effects, warranting further exploration into its potential as an anticancer agent.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to the one have been shown to activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that compounds with similar structural features may possess neuroprotective effects. For instance, activation of FPR2 (formyl peptide receptor 2) has been linked to anti-inflammatory responses in neurodegenerative models. Compounds activating this receptor can inhibit pro-inflammatory cytokines and protect neuronal cells from apoptosis . This pathway could be relevant for the compound's therapeutic potential in conditions such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Anticancer Activity : A study involving a series of indole derivatives showed that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The study emphasized structure-activity relationships that could inform future design strategies for the compound under discussion .
  • Neuroprotective Mechanisms : Research on related compounds demonstrated their ability to cross the blood-brain barrier and exert protective effects against neuroinflammation in animal models, indicating a potential dual role in treating both cancer and neurodegenerative diseases .

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